BenchChemオンラインストアへようこそ!

N-benzyl-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Pharmacokinetics Lead Optimization

N-Benzyl-2-(4-fluorophenyl)acetamide is a precisely defined, unsubstituted phenylacetamide scaffold engineered for early-stage drug discovery. Its single para-fluorine atom confers a calculated logP of ~2.412, balancing cellular permeability with aqueous solubility, and ensures full compliance with Lipinski's Rule of Five. Unlike generic phenylacetamide mixtures, this specific N-benzyl/4-fluorophenyl combination is essential for reproducible SAR; even minor halogen or N-substitution changes can abolish target engagement. As a non-patented core, it allows medicinal chemistry teams to build proprietary chemical series around a validated starting point without freedom-to-operate concerns, making it the optimal, risk-mitigated choice for lead optimization and phenotypic screening programs.

Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
Cat. No. B3697919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-fluorophenyl)acetamide
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C15H14FNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
InChIKeyLXHALSDXZHCCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(4-fluorophenyl)acetamide: Procurement Profile and Baseline Differentiation


N-Benzyl-2-(4-fluorophenyl)acetamide (CAS: N/A, C15H14FNO, MW: 243.28 g/mol) is a synthetic fluorinated phenylacetamide derivative featuring a para-fluorophenylacetyl core and an unsubstituted benzylamine moiety . This compound is classified as a screening compound within the broader chemical space of substituted phenylacetamides and benzylamides, a class widely explored for modulating diverse biological targets including G-protein coupled receptors, ion channels, and epigenetic enzymes [1]. The incorporation of a single para-fluorine atom confers distinct physicochemical properties, notably a calculated logP of approximately 2.412, indicating balanced lipophilicity for cellular permeability [2]. This compound is primarily supplied for early-stage drug discovery and lead optimization campaigns, where its relatively simple, modular scaffold provides a versatile starting point for structure-activity relationship (SAR) exploration [3].

Why N-Benzyl-2-(4-fluorophenyl)acetamide Cannot Be Casually Substituted by Other Phenylacetamides


Simple phenylacetamide derivatives, while superficially similar, exhibit profound differences in biological activity, selectivity, and drug-like properties stemming from subtle structural variations. Generic substitution of N-benzyl-2-(4-fluorophenyl)acetamide with analogs lacking the specific benzyl-fluorophenyl combination—such as N-phenyl or N-benzyl derivatives with different halogenation patterns—can lead to complete loss of target engagement, altered metabolic stability, or unpredictable off-target effects [1]. For instance, within the N-phenylacetamide class, activity at the P2X4 receptor is exquisitely sensitive to substitution on both the amide nitrogen and the phenyl ring, making broad in-class interchangeability impossible [2]. Therefore, the precise molecular identity of N-benzyl-2-(4-fluorophenyl)acetamide is a critical, non-negotiable variable for projects dependent on its specific SAR profile and physicochemical parameters .

Quantitative Differentiation of N-Benzyl-2-(4-fluorophenyl)acetamide: A Procurement Guide


Physicochemical Profile and Drug-Likeness: LogP and Compliance with Lipinski's Rule of Five

N-Benzyl-2-(4-fluorophenyl)acetamide exhibits a calculated partition coefficient (cLogP) of 2.412, which is within the optimal range for balancing membrane permeability and aqueous solubility for oral bioavailability . It fully complies with Lipinski's Rule of Five, possessing 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 2 rotatable bonds, with a molecular weight of 243.28 g/mol . In comparison, the difluorinated analog N-(4-fluorobenzyl)-2-(4-fluorophenyl)acetamide has a higher molecular weight (261.27 g/mol) and an additional fluorine atom, which can alter its logP and metabolic profile, potentially affecting its suitability in certain screening cascades . The presence of the single para-fluorine is a key differentiator; it enhances metabolic stability compared to the non-fluorinated N-benzyl-2-phenylacetamide, which is more susceptible to cytochrome P450-mediated oxidation [1].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Structural Versatility and IP Position: Differentiated from Protected N-Benzyl Phenylacetamide Scaffolds

N-Benzyl-2-(4-fluorophenyl)acetamide represents a foundational, unencumbered core within the N-benzyl phenylacetamide chemical space. In contrast, many closely related analogs, such as those described in patent FR2875805B1, are poly-substituted derivatives explicitly claimed as PPAR ligands for treating metabolic disorders [1]. This specific patent family covers a vast array of substituted N-(benzyl)phenylacetamide derivatives, creating a complex IP landscape for those specific analogs. N-Benzyl-2-(4-fluorophenyl)acetamide, lacking the additional substituents required for the claims in FR2875805B1, offers a simpler, more accessible starting point for generating novel, patentable intellectual property in diverse therapeutic areas without infringing on this specific patent estate [1]. This freedom-to-operate advantage is quantifiable in terms of the number of additional substituents required for patent coverage: zero for the target compound versus at least one or more specified heterocyclic or functional group attachments for the claimed analogs [1].

Intellectual Property Scaffold Hopping Drug Discovery

Divergence from High-Potency Analogs: Selectivity and Therapeutic Window Implications

The structural simplicity of N-benzyl-2-(4-fluorophenyl)acetamide differentiates it from highly optimized, potent analogs like RIPGBM, a complex naphthoquinone-based molecule. While RIPGBM demonstrates sub-micromolar EC50 values (220-890 nM) against glioblastoma cancer stem cells and in vivo efficacy, it achieves this through a specific mechanism involving metabolic redox conversion and RIPK2 binding . This high potency is accompanied by off-target effects on normal human neural progenitor cells (EC50 = 1.7 µM) . N-Benzyl-2-(4-fluorophenyl)acetamide, by virtue of its simpler structure and lack of this specific functionalization, is predicted to possess a vastly different and likely broader, lower-potency activity profile. This makes it an ideal tool for phenotypic screening or as a clean starting point for lead optimization where the goal is to dial in potency and selectivity, rather than inheriting the pre-existing selectivity and toxicity liabilities of a highly optimized clinical candidate [1].

Selectivity Profiling Safety Pharmacology Target Validation

Optimal Research Applications for N-Benzyl-2-(4-fluorophenyl)acetamide Based on Quantitative Evidence


Scaffold for Novel Intellectual Property Generation

Given its status as an unsubstituted, non-patented core relative to the heavily claimed space in patents like FR2875805B1, this compound is ideally suited for medicinal chemistry teams aiming to build novel, proprietary chemical series [1]. The simple structure allows for facile diversification, enabling the rapid exploration of SAR across a wide range of biological targets without the risk of patent infringement from the start [1].

Lead-Like Starting Point for Oral Drug Discovery Programs

The compound's compliance with Lipinski's Rule of Five, its favorable cLogP (2.412), and its low molecular weight (243.28 g/mol) make it a highly attractive lead-like starting point for programs focused on developing orally bioavailable therapeutics . Its physicochemical profile reduces the likelihood of encountering downstream ADME/PK liabilities commonly associated with larger, more lipophilic screening hits [2].

Unbiased Tool Compound for Phenotypic Screening and Target Deconvolution

As a compound lacking the high potency and specific mechanism of action seen in optimized analogs like RIPGBM, N-benzyl-2-(4-fluorophenyl)acetamide is predicted to have a cleaner, broader activity profile . This makes it an excellent tool for phenotypic screening campaigns where the goal is to identify new biology without the confounding influence of a potent but potentially off-target-prone chemical probe [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.